molecular formula C18H24N2O4 B2827010 2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide CAS No. 899975-17-8

2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide

Cat. No. B2827010
M. Wt: 332.4
InChI Key: LHKSRXSECWWCER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide, also known as FDU-PB-22, is a synthetic cannabinoid that has gained attention in the scientific community for its potential applications in research. This compound is a member of the indole-derived synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol (THC), the active ingredient in marijuana. FDU-PB-22 is known to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of THC.

Scientific Research Applications

Synthesis and Chemical Improvements

Research into the synthesis and chemical properties of compounds structurally similar to "2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide" has led to various improvements in synthesis methods and understanding of chemical interactions. For instance, improvements in the technical methods of reduction, acetylation, and ethylation have been studied, yielding high purity compounds suitable for scale-up production (Gong Fenga, 2007). Moreover, the chemistry and synthetic utility of related acetals show how they can serve as temporary protecting groups for vicinal diols, demonstrating versatility in synthetic chemistry applications (S. Hanessian & E. Moralioglu, 1972).

Cytotoxic Evaluation

The design and synthesis of compounds with similar structural features have been evaluated for their cytotoxic activities. For example, β-aryl-α-dimethoxyphosphoryl-γ-lactams have been synthesized and their cytotoxicity evaluated against various cancer cell lines, revealing selective cytotoxic activity towards certain lines (S. Cinar et al., 2017).

Potential in Drug Development

The structural analogs of this compound have been explored for their potential in drug development. Mn(III)/Cu(II)-mediated oxidative radical cyclization of related compounds has been investigated for the synthesis of erythrinanes, offering insights into the development of new drugs (Shiho Chikaoka et al., 2003). Furthermore, the synthesis and evaluation of related compounds for analgesic and anti-inflammatory activities demonstrate the potential therapeutic benefits of these chemicals (A. S. Yusov et al., 2019).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-20(2)14(15-6-5-9-24-15)12-19-18(21)11-13-7-8-16(22-3)17(10-13)23-4/h5-10,14H,11-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKSRXSECWWCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CC1=CC(=C(C=C1)OC)OC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide

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